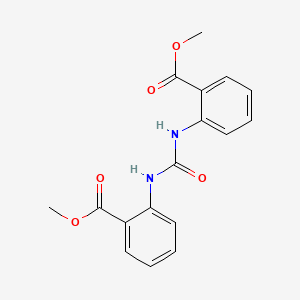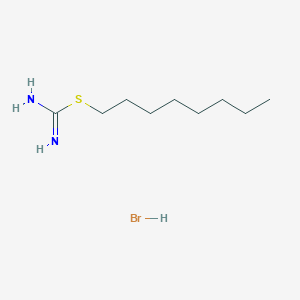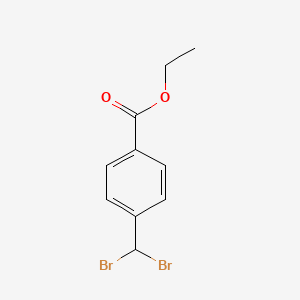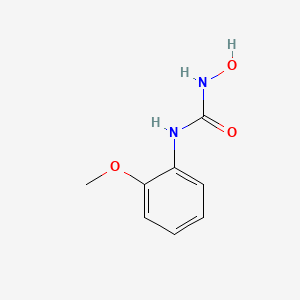
1,3-Bis(2-(methoxycarbonyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-(methoxycarbonyl)phenyl)urea is an organic compound with the molecular formula C17H16N2O5 It is a derivative of urea, featuring two methoxycarbonyl groups attached to phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea typically involves the reaction of 2-(methoxycarbonyl)aniline with phosgene or a phosgene substitute. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-(methoxycarbonyl)aniline} + \text{phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and efficiency.
化学反応の分析
Types of Reactions
1,3-Bis(2-(methoxycarbonyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for this compound.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
1,3-Bis(2-(methoxycarbonyl)phenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2-methoxyphenyl)urea
- 1,3-Bis(4-methoxyphenyl)urea
- 1,3-Bis(2,4-dimethoxyphenyl)urea
Comparison
1,3-Bis(2-(methoxycarbonyl)phenyl)urea is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.
特性
CAS番号 |
51364-45-5 |
|---|---|
分子式 |
C17H16N2O5 |
分子量 |
328.32 g/mol |
IUPAC名 |
methyl 2-[(2-methoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-7-3-5-9-13(11)18-17(22)19-14-10-6-4-8-12(14)16(21)24-2/h3-10H,1-2H3,(H2,18,19,22) |
InChIキー |
LTFWYIIOXUJVQT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)


![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)



![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)


![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)
